(2-Cyclopropoxy-4-nitrophenyl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-4-nitrophenyl)methanamine typically involves the reaction of 2-cyclopropoxy-4-nitrobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Cyclopropoxy-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-4-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are limited .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropoxy-2-nitrophenyl)methanamine: Similar in structure but with different positioning of the cyclopropoxy and nitro groups.
(2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride: Shares some structural similarities but contains different functional groups.
Uniqueness
(2-Cyclopropoxy-4-nitrophenyl)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its cyclopropoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-cyclopropyloxy-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C10H12N2O3/c11-6-7-1-2-8(12(13)14)5-10(7)15-9-3-4-9/h1-2,5,9H,3-4,6,11H2 |
InChI Key |
JEQJTHYGJOVLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
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